REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([C:7]([S:12][C:13]#N)=[CH:8][NH:9]2)=[CH:5][CH:4]=1.CI.[OH-].[K+]>CO>[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([C:7]([S:12][CH3:13])=[CH:8][NH:9]2)=[CH:5][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.336 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C(=CNC2=C1)SC#N
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0.164 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Silica gel (5 g) was added to the reaction mixture
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified on a column of silica gel
|
Type
|
WASH
|
Details
|
eluting the product with mixtures of ethyl acetate:hexane (1:9 to 1:1)
|
Type
|
WASH
|
Details
|
The first product which was eluted
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C(=CNC2=C1)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.12 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 37.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |